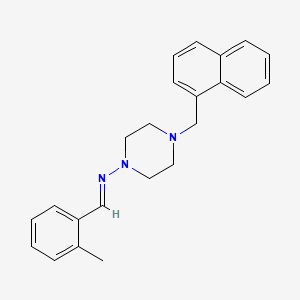

N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Description

Properties

IUPAC Name |

(E)-1-(2-methylphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3/c1-19-7-2-3-9-21(19)17-24-26-15-13-25(14-16-26)18-22-11-6-10-20-8-4-5-12-23(20)22/h2-12,17H,13-16,18H2,1H3/b24-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHIAQPWOYXBJH-JJIBRWJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303102-35-4 | |

| Record name | N-(2-METHYLBENZYLIDENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine typically involves the condensation of 2-methylbenzaldehyde with 4-(1-naphthylmethyl)-1-piperazineamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the reduced amine or hydrocarbon derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methyl-1-naphthyl)benzenesulfonamide

- 1-naphthylmethylamine

- 2-methyl-1-(1-naphthylmethyl)pyridinium

Uniqueness

N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Biological Activity

N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is an organic compound categorized as a Schiff base, synthesized through the condensation of 2-methylbenzaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its potential as an anticancer agent and its interactions with various biological targets.

Chemical Structure

- Molecular Formula : CHN

- CAS Number : 303102-35-4

- SMILES Notation : CC1=CC=CC=C1/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Synthesis

The synthesis typically involves the following steps:

- Condensation Reaction : The reaction is carried out in a suitable solvent (e.g., ethanol or methanol) with a catalyst (e.g., acetic acid).

- Purification : Techniques such as recrystallization or chromatography are used to isolate the desired product in high purity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate various signaling pathways, which is crucial for its potential therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate promising anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in certain cancer cell lines.

Antimicrobial Activity

Additionally, this compound has been investigated for its antimicrobial properties. It shows potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Enzyme Inhibition | Modulates activity of specific enzymes |

Case Study: Anticancer Activity

In a study conducted on breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role in promoting cell death.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating moderate antibacterial activity.

Q & A

Q. Q1. What are the optimized synthetic routes for N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via a condensation reaction between 2-methylbenzaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine. Key parameters include:

- Solvent Choice: Ethanol or methanol under mild acidic conditions (e.g., glacial acetic acid) enhances reaction efficiency .

- Temperature and Time: Refluxing at 70–80°C for 2–4 hours optimizes imine bond formation while minimizing side reactions .

- Purification: Recrystallization from ethanol improves purity, with yields typically ranging from 60–80% after optimization .

Basic Characterization Techniques

Q. Q2. Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 8.2–8.5 ppm (naphthyl protons) and δ 3.5–4.0 ppm (piperazine CH₂ groups) confirm backbone structure. The imine proton (C=N) appears as a singlet near δ 8.0 ppm .

- ¹³C NMR: Signals at 160–165 ppm confirm the C=N bond .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z corresponding to the molecular formula .

- X-ray Crystallography: SHELX software (e.g., SHELXL) resolves 3D conformation and bond angles, critical for understanding steric effects .

Basic Biological Screening

Q. Q3. What preliminary assays are recommended to evaluate the compound’s bioactivity?

Methodological Answer:

- Receptor Binding Assays: Screen for serotonin (5-HT) or dopamine receptor affinity using radioligand displacement assays, given structural similarities to bioactive piperazine derivatives .

- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., Huh-7) to assess antiproliferative effects .

- Lipophilicity Measurement: Calculate logP values via HPLC to predict blood-brain barrier penetration, relevant for neurological applications .

Advanced Structural and Electronic Analysis

Q. Q4. How can computational and experimental methods elucidate the compound’s 3D conformation and electronic properties?

Methodological Answer:

- X-ray Diffraction: Single-crystal analysis with SHELXL refines bond lengths and torsional angles, identifying potential steric clashes (e.g., between naphthyl and piperazine groups) .

- DFT Calculations: Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets .

- IR Spectroscopy: Stretching frequencies near 1620 cm⁻¹ (C=N) and 2900 cm⁻¹ (aromatic C-H) validate functional groups .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q5. How do substituent variations (e.g., methyl vs. chloro groups) impact biological activity?

Methodological Answer:

- Comparative SAR: Replace the 2-methylbenzylidene group with 2,3-dichloro or 4-fluoro analogs (see ).

- Electron-Withdrawing Groups (e.g., Cl): Increase receptor binding affinity but may reduce solubility .

- Electron-Donating Groups (e.g., OCH₃): Enhance metabolic stability but lower lipophilicity .

- Docking Studies: AutoDock Vina predicts binding poses to targets like Smoothened (Smo) receptors, correlating substituent size with pocket occupancy .

Addressing Contradictory Data in Literature

Q. Q6. How should researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:

- Standardized Assays: Replicate experiments under controlled conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Orthogonal Validation: Confirm cytotoxicity results with annexin V/propidium iodide flow cytometry alongside MTT assays .

- Meta-Analysis: Compare data from structurally related compounds (e.g., SANT-1 ) to identify trends in potency and selectivity.

Mechanistic Studies and Target Identification

Q. Q7. What advanced methodologies can elucidate the compound’s mechanism of action?

Methodological Answer:

- CRISPR-Cas9 Knockout: Silence candidate receptors (e.g., 5-HT₆) in cell lines to assess pathway dependency .

- Transcriptomic Profiling: RNA-seq identifies differentially expressed genes post-treatment, highlighting pathways like Hedgehog (Hh) or apoptosis .

- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics to purified receptors, providing Kd values .

Advanced ADME/Toxicity Profiling

Q. Q8. How can researchers predict the compound’s metabolic stability and toxicity?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) to measure half-life and identify metabolites via LC-MS/MS .

- AMES Test: Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- hERG Inhibition Assay: Patch-clamp electrophysiology evaluates cardiac toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.